molecular formula C16H23NO4S B2587447 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328038-97-6

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2587447
CAS No.: 1328038-97-6
M. Wt: 325.42
InChI Key: OWNVLEQFKBIOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound featuring a central 1,5-dioxa-9-azaspiro[5.5]undecane scaffold substituted with a phenethylsulfonyl group at the 9-position. The phenethylsulfonyl moiety enhances electron-withdrawing properties and may improve metabolic stability compared to simpler alkyl or aryl substituents.

The compound’s synthesis typically involves acid-catalyzed condensation of appropriate precursors, followed by sulfonylation steps.

Properties

IUPAC Name

9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVLEQFKBIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)CCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the phenethylsulfonyl group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spirocyclic structure. This is followed by the sulfonylation of the resulting spirocyclic intermediate with phenethylsulfonyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted spirocyclic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5

Mechanism of Action

The mechanism of action of 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets such as enzymes or proteins. The phenethylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,5-dioxa-9-azaspiro[5.5]undecane core is a versatile scaffold modified at the 9-position to tune pharmacological activity. Key analogues include:

Compound Name Substituent at 9-Position Key Properties Reference
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl Effective in reducing binge eating (3–7 mg/kg in rats); molecular weight 324.2 Da
9-[(4-Methoxyphenyl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane 4-Methoxyphenylsulfonyl Structural similarity to target compound; methoxy group may enhance solubility
1-Oxa-8-azaspiro[4.5]decane derivatives Varied (e.g., fluorinated groups) High brain uptake in mice; used as σ1R radioligands for PET imaging
Siramesine Spiro[isobenzofuran-1,4′-piperidine] High S2R affinity but lacks selectivity for S1R

Key Observations :

  • Electron-Withdrawing Groups : Sulfonyl derivatives (e.g., phenethylsulfonyl, 4-methoxyphenylsulfonyl) likely improve metabolic stability and σ1R binding compared to benzyl or phenyl groups .
  • Spiro Ring Modifications : Variations in heteroatom placement (e.g., 1-oxa-8-azaspiro[4.5]decane) reduce σ1R affinity but enhance brain uptake, making them suitable for imaging .

Pharmacological Activity

  • Sigma-1 Receptor Antagonism : The target compound shares high σ1R affinity with analogues like 9-benzyl-3-phenyl derivatives, which show ED₅₀ values of 3–7 mg/kg in binge eating models . However, sulfonyl substituents may enhance selectivity over σ2R .

Pharmacokinetic and Physicochemical Properties

Property 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (Estimated) 9-Benzyl-3-phenyl Derivative 1-Oxa-8-azaspiro[4.5]decane
Molecular Weight ~340–360 Da 324.2 Da 256.36 Da (tert-butyl derivative)
logP Higher (due to sulfonyl group) 3.1–3.5 2.8–3.2
Brain Uptake Moderate Not reported High ([18F]8: 70–75% reduction with SA4503)
Metabolic Stability Improved (sulfonyl group resists oxidation) Moderate Low (high intrinsic clearance)

Key Observations :

  • Fluorinated derivatives (e.g., [18F]8) demonstrate superior brain uptake, highlighting the trade-off between receptor affinity and pharmacokinetic optimization .

Biological Activity

9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that includes both oxygen and nitrogen atoms. The phenethylsulfonyl group is significant for its biological activity, potentially interacting with various molecular targets such as enzymes and proteins.

Chemical Information

PropertyValue
IUPAC Name9-(2-phenylethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
CAS Number1328038-97-6
Molecular FormulaC16H23NO4S
Molecular Weight335.43 g/mol

The mechanism of action involves the interaction of the phenethylsulfonyl group with active sites on enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. For example:

  • Soluble Epoxide Hydrolase (sEH) : Similar compounds have shown significant inhibitory effects on sEH, which plays a role in the metabolism of fatty acids and is implicated in chronic kidney diseases .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanism.

Study on Chronic Kidney Disease

In a study involving a related compound (1-oxa-4,9-diazaspiro[5.5]undecane), researchers found that administration at a dosage of 30 mg/kg significantly lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis. This suggests potential applications in treating chronic kidney diseases .

Antituberculosis Activity

Another line of research has indicated that spirocyclic compounds similar to this compound may possess antituberculosis properties, warranting further exploration in this area.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the activity of key enzymes involved in metabolic pathways. The binding affinity and specificity can be influenced by the structural characteristics of the spirocyclic framework.

Comparative Analysis

A comparative analysis with similar compounds shows that the presence of the phenethylsulfonyl group enhances biological activity compared to derivatives lacking this moiety. This highlights the importance of functional groups in modulating biological effects.

Q & A

Q. What are the common synthetic routes for 9-(Phenethylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, including:

  • Prins Cyclization : Efficient for constructing the spirocyclic core in one step under acidic conditions (e.g., BF₃·OEt₂ catalysis) .
  • Sulfonylation : Introducing the phenethylsulfonyl group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and bases like triethylamine . Key factors: Temperature (0–25°C for sulfonylation), solvent polarity (dichloromethane or THF), and stoichiometric control of sulfonyl chlorides to minimize side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and sulfonyl group position.
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and ring conformations .
  • HRMS (High-Resolution Mass Spectrometry) : To validate molecular formula (C₁₉H₂₇NO₅S) and purity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against M. tuberculosis H37Rv and multidrug-resistant strains, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting MmpL3 (mycobacterial membrane protein) to assess binding affinity .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can molecular docking guide the optimization of this compound for enhanced MmpL3 inhibition?

  • Target Preparation : Generate a 3D model of MmpL3 using homology modeling (e.g., SWISS-MODEL) based on M. tuberculosis homologs.
  • Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrophobic pockets accommodating the phenethylsulfonyl group .
  • Key Modifications : Introduce electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring to improve binding energy (ΔG ≤ -9 kcal/mol) .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

Contradictions may arise from pharmacokinetic (PK) limitations. Address this via:

  • PK/PD Modeling : Measure plasma half-life and tissue distribution in rodent models.
  • Prodrug Design : Mask polar groups (e.g., hydroxylation of the dioxane ring) to enhance bioavailability .
  • Metabolite Identification : LC-MS/MS to detect active metabolites contributing to in vivo efficacy .

Q. How can scalability challenges in multi-step synthesis be mitigated?

  • Flow Chemistry : Implement continuous flow reactors for Prins cyclization to improve reproducibility and reduce reaction time .
  • Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported BF₃) for sulfonylation steps .
  • Process Analytics : In-line FTIR to monitor intermediate formation and optimize quenching conditions .

Data Analysis & Mechanistic Studies

Q. What analytical methods differentiate the biological activity of 9-(Phenethylsulfonyl) derivatives from analogs like 9-Benzyl or 9-(4-tert-Butylbenzyl) variants?

  • SAR Table :
SubstituentMIC (H37Rv, µg/mL)MmpL3 IC₅₀ (nM)LogP
Phenethylsulfonyl0.12453.2
Benzyl 0.25852.8
4-tert-Butylbenzyl 0.18603.5
  • Key Insight : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, improving target engagement but requiring logP optimization for membrane penetration .

Q. How do stability studies under physiological conditions inform formulation development?

  • Forced Degradation : Expose the compound to pH 1–9 buffers at 37°C. Monitor degradation via HPLC; sulfonamide bonds are prone to hydrolysis at pH > 8 .
  • Formulation Solutions : Use enteric coatings or lipid-based nanoparticles to protect against gastric pH .

Safety & Compliance

Q. What safety protocols are critical during large-scale synthesis?

  • Hazard Assessment : Sulfonyl chlorides are corrosive—use sealed reactors and PPE (acid-resistant gloves, face shields) .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Comparative Studies

Q. How does the spirocyclic framework of this compound compare to non-spiro analogs in overcoming bacterial resistance?

  • Mechanistic Advantage : The rigid spiro structure prevents efflux pump recognition, reducing resistance development in M. tuberculosis .
  • Resistance Frequency : <1 × 10⁻⁹ in serial passage assays vs. 1 × 10⁻⁶ for linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.